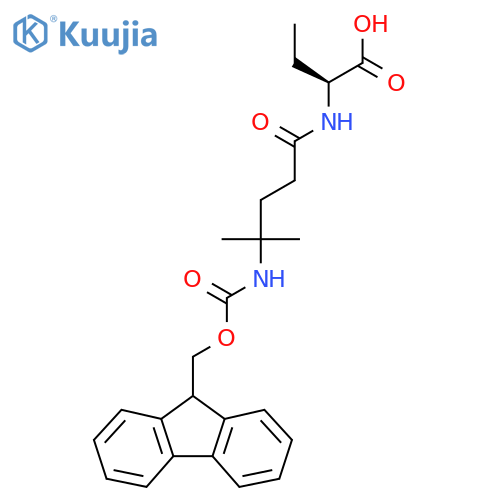Cas no 2171220-61-2 ((2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid)

2171220-61-2 structure
商品名:(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid
(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid
- EN300-1487787
- (2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
- 2171220-61-2
-
- インチ: 1S/C25H30N2O5/c1-4-21(23(29)30)26-22(28)13-14-25(2,3)27-24(31)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,4,13-15H2,1-3H3,(H,26,28)(H,27,31)(H,29,30)/t21-/m0/s1
- InChIKey: JGXHFFQJTGYOAH-NRFANRHFSA-N
- ほほえんだ: O(C(NC(C)(C)CCC(N[C@H](C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 438.21547206g/mol
- どういたいしつりょう: 438.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 10
- 複雑さ: 657
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1487787-250mg |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1487787-10.0g |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1487787-10000mg |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 10000mg |
$14487.0 | 2023-09-28 | ||
| Enamine | EN300-1487787-100mg |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1487787-1000mg |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1487787-1.0g |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1487787-0.05g |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1487787-2.5g |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1487787-2500mg |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1487787-500mg |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 500mg |
$3233.0 | 2023-09-28 |
(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid 関連文献
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
2171220-61-2 ((2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid) 関連製品
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
